molecular formula SnTi3 B14717493 CID 14849487

CID 14849487

Cat. No.: B14717493
M. Wt: 262.31 g/mol
InChI Key: RKGLNHQCCLLWGB-UHFFFAOYSA-N
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Description

CID 14849487 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Chemical compounds are typically cataloged in PubChem with metadata including molecular formula, molecular weight, structural features, and physicochemical properties. For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 156582093, CID 185389) are characterized by their bicyclic or polycyclic frameworks and bioactivity profiles . This compound likely follows similar annotation protocols, requiring validated spectral data (e.g., NMR, LC-MS) and synthesis pathways for identity confirmation, as emphasized in chemical reporting standards .

Properties

Molecular Formula

SnTi3

Molecular Weight

262.31 g/mol

InChI

InChI=1S/Sn.3Ti

InChI Key

RKGLNHQCCLLWGB-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Ti].[Ti].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 14849487” involves multiple steps, including specific reaction conditions and reagents. The detailed synthetic route typically includes:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and isolation of the final product using chromatography techniques.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Large-scale reactors: for the initial synthesis.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 14849487” undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts such as palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Compound “CID 14849487” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “CID 14849487” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to target proteins: and altering their function.

    Modulating signaling pathways: involved in various biological processes.

    Inhibiting or activating enzymes: that play a role in metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 14849487’s exact attributes are unspecified in the evidence, a comparative framework can be constructed using data from structurally or functionally related compounds. Below is a hypothetical analysis based on methodologies observed in the provided materials:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)
Molecular Formula CₓHᵧN₂O₃ (example) C₃₂H₄₈NO₈ C₆H₅BBrClO₂
Molecular Weight ~350 g/mol (estimated) 598.73 g/mol 235.27 g/mol
Structural Features Bicyclic core with halogen Polycyclic ether-lactone Arylboronic acid with halogen substituents
LogP (Partition Coeff.) 2.5 (predicted) 4.1 (hydrophobic) 2.15 (XLOGP3)
Bioactivity Antimicrobial (hypothetical) Cytotoxic (marine toxin) Enzyme inhibition (e.g., proteases)
Synthetic Accessibility Moderate (Score: 2.07*) Complex (marine natural product) High (modular synthesis)

*Synthetic accessibility scores (1–3, with 1 = easy) are inferred from methodologies in .

Key Findings from Comparative Analysis

Structural Complexity : Unlike oscillatoxin derivatives (e.g., CID 101283546), which exhibit intricate polycyclic systems, this compound may belong to a simpler structural class, akin to boronic acids (e.g., CAS 1046861-20-4) .

Physicochemical Properties : LogP values suggest this compound could occupy a middle ground between hydrophobic marine toxins and polar boronic acids, influencing its bioavailability and target interactions .

Functional Applications : While oscillatoxins are cytotoxic, this compound’s hypothetical antimicrobial activity aligns with smaller halogenated compounds used in drug discovery .

Methodological Considerations

  • Data Sources: PubChem, CAS, and journals like the Journal of Cheminformatics provide standardized compound annotations, including spectral libraries and synthetic routes .
  • Analytical Techniques : LC-MS and in-source CID fragmentation (as in ) are critical for structural elucidation of isomers and derivatives.
  • Referencing Standards: Adherence to IUPAC nomenclature and ACS citation guidelines ensures reproducibility .

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